3-Ethylcyclohexanone
Overview
Description
3-Ethylcyclohexanone is an organic compound with the molecular formula C₈H₁₄O. It is a derivative of cyclohexanone, where an ethyl group is attached to the third carbon of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Preparation Methods
3-Ethylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethanol under acidic conditions. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The specific preparation methods include heating cyclohexanone and ethanol together or using an acidic catalyst to facilitate the reaction .
Chemical Reactions Analysis
3-Ethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: It can undergo substitution reactions where the ethyl group or other hydrogen atoms are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions.
Scientific Research Applications
3-Ethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethylcyclohexanone involves its interaction with various molecular targets and pathways. For example, in nucleophilic addition reactions, the carbonyl group of this compound becomes more electrophilic under acidic conditions, allowing nucleophiles to attack the carbonyl carbon and form addition products .
Comparison with Similar Compounds
3-Ethylcyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: The parent compound without the ethyl group.
2-Ethylcyclohexanone: A similar compound with the ethyl group attached to the second carbon.
4-Ethylcyclohexanone: A similar compound with the ethyl group attached to the fourth carbon.
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
3-ethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRHAUJJJBXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281283 | |
Record name | 3-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-89-8 | |
Record name | NSC21117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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